3-(Naphthalen-1-yl)propanenitrile
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Overview
Description
3-(Naphthalen-1-yl)propanenitrile is an organic compound with the molecular formula C13H11N It consists of a naphthalene ring attached to a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)propanenitrile typically involves the reaction of naphthalene with a suitable nitrile precursor. One common method is the Friedel-Crafts alkylation of naphthalene with a nitrile compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
3-(Naphthalen-1-yl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through various pathways, including binding to active sites, altering protein conformation, or modulating gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-yl)ethanone: A structurally similar compound with a ketone group instead of a nitrile group.
2-(Naphthalen-1-yl)propanenitrile: An isomer with the nitrile group attached to a different position on the propyl chain.
1-(Naphthalen-1-yl)propan-2-ol: A related compound with a hydroxyl group instead of a nitrile group.
Uniqueness
3-(Naphthalen-1-yl)propanenitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its nitrile group provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
70067-70-8 |
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Molecular Formula |
C13H11N |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-naphthalen-1-ylpropanenitrile |
InChI |
InChI=1S/C13H11N/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8H2 |
InChI Key |
HNBZXKNEDKNOBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC#N |
Origin of Product |
United States |
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